molecular formula C20H13N B12518014 Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]- CAS No. 685830-40-4

Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]-

Cat. No.: B12518014
CAS No.: 685830-40-4
M. Wt: 267.3 g/mol
InChI Key: KTSSDKXIVFKYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]- is a complex organic compound with a unique structure that includes a benzonitrile core substituted with a 4-methylphenyl group and a hexene-1,5-diynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]- typically involves multi-step organic reactions One common method starts with the preparation of the 4-methylphenylacetylene, which is then subjected to a series of coupling reactions to introduce the hexene-1,5-diynyl chain

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.

Scientific Research Applications

Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]- has several scientific research applications:

Mechanism of Action

The mechanism by which benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]- exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The hexene-1,5-diynyl chain may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hexene-1,5-diynyl chain in benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]- distinguishes it from other similar compounds. This unique structural feature can impart different chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

685830-40-4

Molecular Formula

C20H13N

Molecular Weight

267.3 g/mol

IUPAC Name

2-[6-(4-methylphenyl)hex-3-en-1,5-diynyl]benzonitrile

InChI

InChI=1S/C20H13N/c1-17-12-14-18(15-13-17)8-4-2-3-5-9-19-10-6-7-11-20(19)16-21/h2-3,6-7,10-15H,1H3

InChI Key

KTSSDKXIVFKYLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC=CC#CC2=CC=CC=C2C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.